molecular formula C9H10FNO2S B13556178 4-Amino-6-fluorothiochromane 1,1-dioxide

4-Amino-6-fluorothiochromane 1,1-dioxide

Cat. No.: B13556178
M. Wt: 215.25 g/mol
InChI Key: HYHVAEXXWQPWPF-UHFFFAOYSA-N
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Description

4-Amino-6-fluorothiochromane 1,1-dioxide is a heterocyclic compound that contains a sulfur atom within its ring structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both amino and fluorine substituents on the thiochromane ring imparts unique chemical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-fluorothiochromane 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process. For example, the use of anhydrous methanol and dry hydrogen chloride gas can be employed in the addition reaction step .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to scale up the production process. The goal is to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-fluorothiochromane 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like bromine and nitrosyl acetate, as well as reducing agents such as hydrogen gas in the presence of a catalyst. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions can lead to the formation of various substituted thiochromane derivatives, while oxidation reactions can produce sulfoxides or sulfones.

Scientific Research Applications

4-Amino-6-fluorothiochromane 1,1-dioxide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Amino-6-fluorothiochromane 1,1-dioxide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function and leading to various biological effects. The exact pathways involved depend on the specific application and the target enzyme or protein .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-6-fluorothiochromane 1,1-dioxide include other thiochromane derivatives with different substituents, such as:

  • 4-Amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione hydrochloride
  • 4-Amino-2,3-dihydro-1λ6-isothiazole-1,1-dioxides

Uniqueness

What sets this compound apart from these similar compounds is the specific combination of amino and fluorine substituents on the thiochromane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10FNO2S

Molecular Weight

215.25 g/mol

IUPAC Name

6-fluoro-1,1-dioxo-3,4-dihydro-2H-thiochromen-4-amine

InChI

InChI=1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2

InChI Key

HYHVAEXXWQPWPF-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(C1N)C=C(C=C2)F

Origin of Product

United States

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